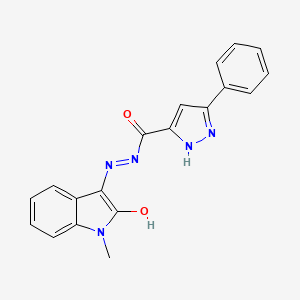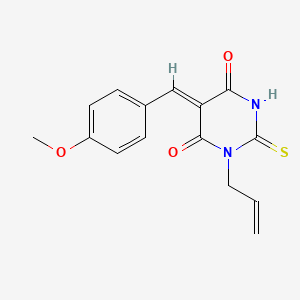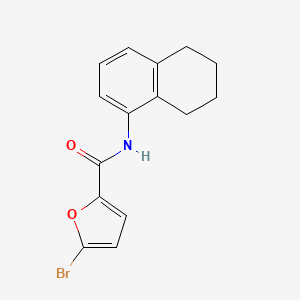![molecular formula C14H21N3O3S2 B5712523 N-(2-methoxyethyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B5712523.png)
N-(2-methoxyethyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiourea derivative that has been synthesized through a specific method and has been found to have unique biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(2-methoxyethyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea is not yet fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been found to activate certain signaling pathways that regulate glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been found to have unique biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been found to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes and other metabolic disorders. In addition, it has been found to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(2-methoxyethyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have low toxicity levels. It has also been found to have good solubility in water and other solvents, making it easy to use in various experiments. However, there are also some limitations to its use in lab experiments. It has been found to be unstable in certain conditions, and its effects may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the study of N-(2-methoxyethyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea. One potential direction is to further study its anticancer properties and potential use as a chemotherapeutic agent. Another potential direction is to study its potential use in the treatment of diabetes and other metabolic disorders. In addition, further studies are needed to fully understand its mechanism of action and to optimize its use in various experimental conditions.
Synthesis Methods
N-(2-methoxyethyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea can be synthesized through a specific method. The synthesis involves the reaction of 4-(1-pyrrolidinylsulfonyl)aniline with 2-chloro-N-(2-methoxyethyl)acetamide in the presence of a base. The reaction results in the formation of this compound.
Scientific Research Applications
N-(2-methoxyethyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea has potential applications in various fields of scientific research. It has been found to have anticancer properties and has been studied extensively as a potential chemotherapeutic agent. It has also been studied for its potential use in the treatment of diabetes and other metabolic disorders. In addition, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
1-(2-methoxyethyl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S2/c1-20-11-8-15-14(21)16-12-4-6-13(7-5-12)22(18,19)17-9-2-3-10-17/h4-7H,2-3,8-11H2,1H3,(H2,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPRHRLFYKSCHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5712446.png)

![2-(1-naphthyl)-N'-[(3,4,5-trimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5712465.png)
![2-(methylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5712473.png)
![N-[4-(diethylamino)phenyl]-3-ethoxybenzamide](/img/structure/B5712481.png)



![2-cyano-N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)acetamide](/img/structure/B5712505.png)


![N-[2-(1-azepanyl)-2-oxoethyl]-N-cyclohexyl-4-fluorobenzenesulfonamide](/img/structure/B5712537.png)
